

# Fosmetpantotenate Phase III FORT Clinical Trial Failure: A Technical Analysis

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## Compound of Interest

Compound Name: Fosmetpantotenate

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This document provides a technical overview of the **Fosmetpantotenate** Phase III FORT clinical trial, with a focus on the reasons for its failure. It is intended for researchers, scientists, and drug development professionals.

## Frequently Asked Questions (FAQs)

Q1: What was the primary objective of the **Fosmetpantotenate** Phase III FORT clinical trial?

A1: The primary objective of the FORT trial was to assess the efficacy and safety of **fosmetpantotenate** as a potential disease-modifying therapy in patients with Pantothenate Kinase-Associated Neurodegeneration (PKAN).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Q2: Why did the FORT clinical trial fail?

A2: The Phase III FORT clinical trial for **fosmetpantotenate** failed because it did not meet its primary and secondary efficacy endpoints.[\[4\]](#)[\[5\]](#) Specifically, there was no statistically significant difference observed between the **fosmetpantotenate** treatment group and the placebo group in the predefined measures of clinical outcome.

Q3: What were the specific primary and secondary endpoints of the trial?

A3:

- **Primary Endpoint:** The primary endpoint was the change from baseline in the Pantothenate Kinase-Associated Neurodegeneration-Activities of Daily Living (PKAN-ADL) scale total score over a 24-week double-blind treatment period.
- **Secondary Endpoint:** The secondary endpoint was the change from baseline in the Unified Parkinson's Disease Rating Scale Part III (UPDRS Part III) motor examination score over the same 24-week period.

Q4: Was the drug candidate, **fosmetpantotenate**, found to be unsafe?

A4: No, the investigational drug was reported to be generally safe and well-tolerated by the patients participating in the trial. The failure was related to a lack of efficacy, not safety concerns.

## Troubleshooting Guide: Understanding the Trial's Outcome

This section provides a more in-depth analysis for researchers encountering unexpected clinical trial outcomes.

**Issue:** Investigational drug with a plausible mechanism of action fails to demonstrate efficacy in a Phase III trial.

**Possible Causes and Explanations:**

- **Flawed Clinical Trial Design:** A major contributor to Phase III failures can be flaws in the clinical trial design itself.
- **Inadequate Endpoint Selection:** The chosen primary and secondary endpoints may not have been sensitive enough to detect a true treatment effect. The PKAN-ADL scale was a novel, patient-reported outcome measure developed specifically for this trial. While validated, its sensitivity to change over a 24-week period in this specific patient population might have been a limiting factor.
- **Patient Population Heterogeneity:** PKAN is a disease with variable clinical phenotypes, which can introduce significant variability in treatment response and make it difficult to demonstrate a statistically significant effect.

- **Insufficient Treatment Duration:** The 24-week treatment period may have been too short to observe meaningful clinical benefits in a slowly progressing neurodegenerative disease like PKAN.

## Data Presentation

Table 1: Key Parameters of the **Fosmetpantotenate** FORT Clinical Trial

Parameter	Description
Drug Candidate	Fosmetpantotenate
Disease Indication	Pantothenate Kinase-Associated Neurodegeneration (PKAN)
Phase	III
Trial Name	FORT
Number of Patients	84
Treatment Groups	Fosmetpantotenate vs. Placebo (1:1 randomization)
Dosage	300 mg of fosmetpantotenate administered three times daily
Treatment Duration	24 weeks
Primary Endpoint	Change from baseline in the PKAN-ADL scale
Secondary Endpoint	Change from baseline in the UPDRS Part III score

Table 2: Summary of Efficacy Results

Endpoint	Fosmetpantotenate Group (Mean ± SD)	Placebo Group (Mean ± SD)	p-value	Outcome
PKAN-ADL at Baseline	28.2 ± 11.4	27.4 ± 11.5	-	-
PKAN-ADL at 24 Weeks	26.9 ± 12.5	24.5 ± 11.8	0.9115	Failed to Meet Endpoint
UPDRS Part III	Not explicitly reported in provided results	Not explicitly reported in provided results	Not Met	Failed to Meet Endpoint

## Experimental Protocols

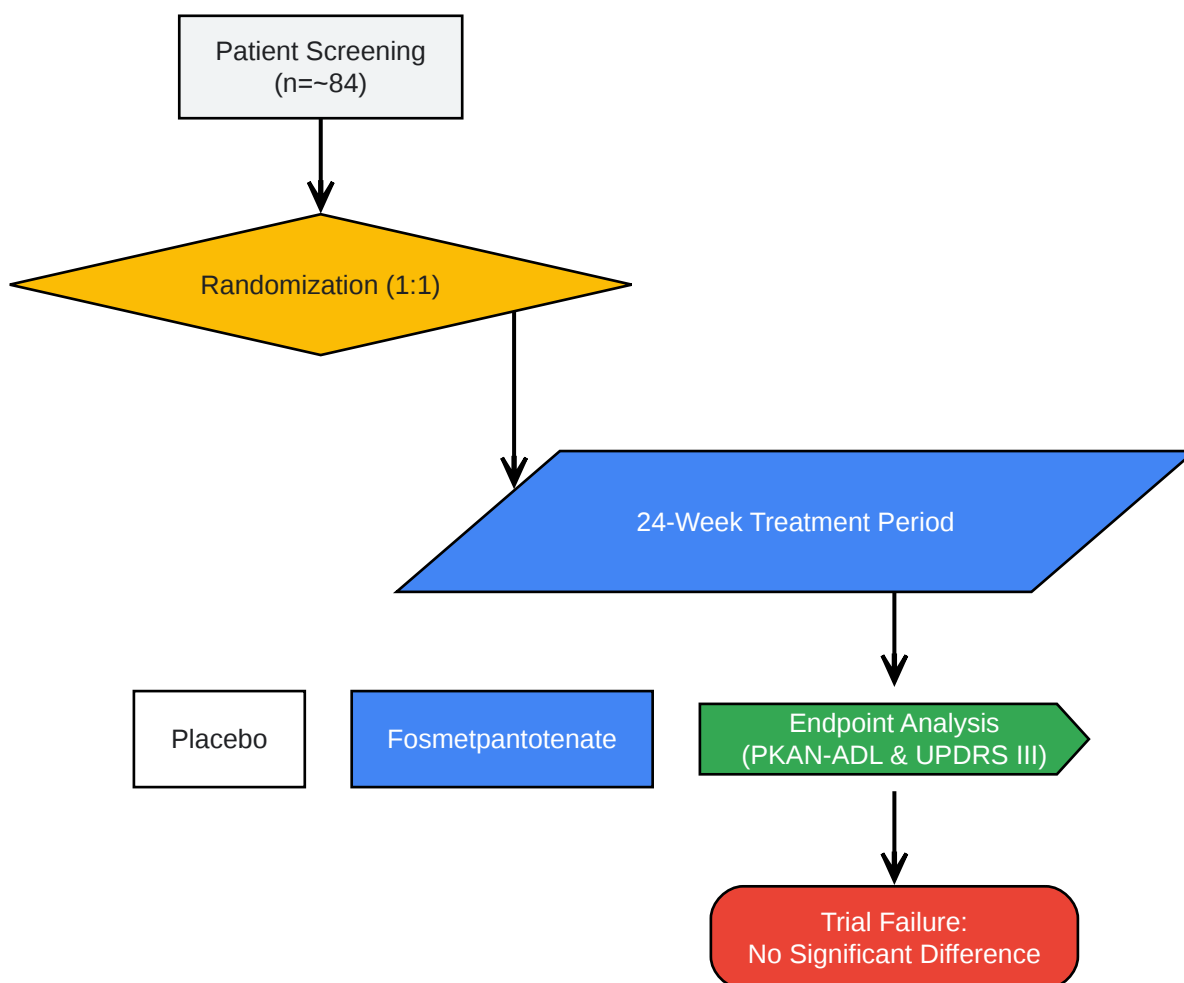
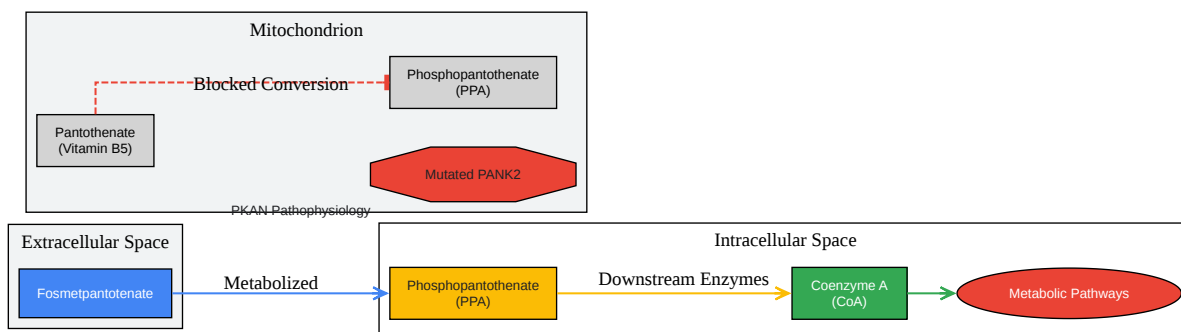
### FORT Trial Methodology

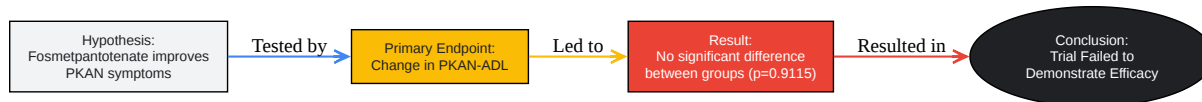
The FORT trial was a Phase 3, randomized, double-blind, placebo-controlled, multicenter study.

- **Patient Population:** The trial enrolled 84 patients aged 6 to 65 years with a confirmed diagnosis of PKAN due to mutations in the PANK2 gene.
- **Randomization and Blinding:** Patients were randomized in a 1:1 ratio to receive either **fosmetpantotenate** or a matching placebo. Both patients and investigators were blinded to the treatment allocation.
- **Treatment Administration:** **Fosmetpantotenate** was administered orally at a dose of 300 mg three times a day for 24 weeks.
- **Efficacy Assessments:** The primary efficacy endpoint, the change in the PKAN-ADL total score, and the secondary endpoint, the change in the UPDRS Part III score, were assessed at baseline and at various time points throughout the 24-week treatment period.

## Visualizations

### Signaling Pathway of Fosmetpantotenate





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## References

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- 3. researchgate.net [researchgate.net]
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